Hydroxyectoine Hydroxyectoine 5-hydroxyectoine is a carboxamidine heterocycle which is obtained by formal condensation of 4-amino-L-allothreonine with acetic acid. It is a carboxamidine, a secondary alcohol, a member of 1,4,5,6-tetrahydropyrimidines and a monocarboxylic acid. It is a conjugate acid of a 5-hydroxyectoinate. It is a tautomer of a 5-hydroxyectoine zwitterion.
(4S,5S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a natural product found in Streptomyces albidoflavus, Streptomyces coelicolor, and Phaseolus vulgaris with data available.
Brand Name: Vulcanchem
CAS No.: 165542-15-4
VCID: VC21342472
InChI: InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11)/t4-,5-/m0/s1
SMILES: CC1=NCC(C(N1)C(=O)O)O
Molecular Formula: C6H10N2O3
Molecular Weight: 158.16 g/mol

Hydroxyectoine

CAS No.: 165542-15-4

Cat. No.: VC21342472

Molecular Formula: C6H10N2O3

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

Hydroxyectoine - 165542-15-4

CAS No. 165542-15-4
Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
IUPAC Name (5S,6S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11)/t4-,5-/m0/s1
Standard InChI Key KIIBBJKLKFTNQO-WHFBIAKZSA-N
Isomeric SMILES CC1=NC[C@@H]([C@H](N1)C(=O)O)O
SMILES CC1=NCC(C(N1)C(=O)O)O
Canonical SMILES CC1=NCC(C(N1)C(=O)O)O

Chemical Structure and Properties

Hydroxyectoine ((4S,5S)-1,4,5,6-tetrahydro-5-hydroxy-2-methyl-4-pyrimidinecarboxylic acid) is the hydroxylated derivative of ectoine with the chemical formula C₆H₁₀N₂O₃ and a molecular weight of 158.16 g/mol . It features a tetrahydropyrimidine ring structure with a hydroxyl group at the 5-position that critically distinguishes it from ectoine . This single hydroxyl group significantly alters the compound's physical properties and protective capabilities.

Hydroxyectoine exists as a zwitterionic molecule at physiological pH, making it highly water-soluble (approximately 660 mg/ml) . It displays remarkable chemical and physical stability while remaining biologically inert, allowing it to accumulate at high intracellular concentrations (exceeding 1 M) without interfering with cellular functions . The additional hydroxyl group reduces molecular symmetry, preventing tight packing and creating space for optimized hydrogen bonding—properties crucial to its superior protective effects .

PropertyValue
Chemical FormulaC₆H₁₀N₂O₃
Molecular Weight158.16 g/mol
IUPAC Name(4S,5S)-1,4,5,6-Tetrahydro-5-hydroxy-2-methyl-4-pyrimidinecarboxylic acid
Synonyms5-Hydroxyectoine, β-Hydroxyectoine, Pyrostatin A
AppearanceWhite solid
Solubility in Water≈660 mg/ml
CAS Number165542-15-4

Biosynthesis and Production

Hydroxyectoine is biosynthesized from ectoine through a hydroxylation reaction catalyzed by ectoine hydroxylase, a member of the non-heme-containing iron (II) and 2-oxoglutarate-dependent dioxygenase superfamily . This enzyme's activity depends on iron (II), molecular oxygen, and 2-oxoglutarate . The biosynthetic pathway involves:

  • Initial synthesis of ectoine from L-aspartate-β-semialdehyde through the EctABC pathway

  • Hydroxylation of ectoine at the C5 position by ectoine hydroxylase (EctD/ThpD)

The production of hydroxyectoine in bacteria is significantly influenced by environmental factors, particularly osmotic stress (high salinity) and thermal stress (high temperature) . Research with Halomonas elongata has demonstrated that the relative proportion of hydroxyectoine increases with both salinity and temperature, reaching approximately 70% at 45°C in high-salt conditions . Remarkably, a sudden temperature upshift to 50°C triggers a rapid increase in hydroxyectoine proportion to approximately 75% .

Commercial production methods include fermentation using halophilic bacteria and "bacterial milking" processes involving osmotic downshock to release accumulated hydroxyectoine . Heterologous production in engineered Escherichia coli has also been successful, achieving maximum productivity of 175 μmol/(g dry biomass·h) at 2% NaCl—exceeding previous records for ectoine production .

TemperatureNaCl ConcentrationRelative Proportion of Hydroxyectoine
30°C8% NaCl≈17%
30°C15% NaCl≈25%
45°C15% NaCl≈70%
50°C (upshock)15% NaCl≈75%

Glass-Forming Properties

The most distinctive characteristic of hydroxyectoine is its exceptional glass-forming ability, which fundamentally explains its superior protective effects during desiccation . When dried from solution, hydroxyectoine forms clear, transparent solids without cracks, in stark contrast to ectoine, which tends to form crystalline inclusions .

This glass-forming property results from the additional hydroxyl group, which reduces molecular symmetry and prevents tight packing. The hydroxyl provides more possibilities for hydrogen bonding by increasing the number of donors, strengthening intermolecular interactions, and raising the energy barrier for molecular reorganization . Electron Spin Resonance (ESR) studies have revealed that dry hydroxyectoine creates a much more stable matrix for guest molecules than ectoine .

The glass transition temperature (Tg) of hydroxyectoine is approximately 87°C, significantly higher than ectoine (47°C) and even sucrose (65°C), though somewhat lower than trehalose (117°C) . This elevated Tg allows hydroxyectoine to maintain an amorphous glass state at higher temperatures, providing superior protection to biomolecules during desiccation at elevated temperatures .

Compatible SoluteGlass Transition Temperature (Tg)
Hydroxyectoine≈87°C
Ectoine≈47°C
Sucrose≈65°C
Trehalose≈117°C

Metabolic Analysis and Cellular Processing

Research has provided detailed insights into the metabolic processing of hydroxyectoine in bacterial cells. In Ruegeria pomeroyi DSS-3, hydroxyectoine is metabolized through a specific catabolic pathway, beginning with hydrolysis by the EutD enzyme to produce hydroxy-α-ADABA . This metabolite serves as a high-affinity ligand for the transcriptional regulator EnuR, with dissociation constants in the low micromolar range .

Targeted metabolic analysis of R. pomeroyi DSS-3 grown on hydroxyectoine as the sole carbon, energy, and nitrogen source revealed substantial amounts of hydroxy-α-ADABA in cellular extracts, along with smaller amounts of DABA and very low levels of hydroxy-DABA . These metabolites likely play important roles in regulating the expression of genes involved in hydroxyectoine catabolism.

Growth Substrateα-ADABAHydroxy-α-ADABADABAHydroxy-DABAγ-ADABA
EctoineHighNot detectedPresentNot detectedHigh
5-HydroxyectoineNot detectedHighPresentLowVery low
Glucose + NH₄ClNot detectedNot detectedNot detectedNot detectedNot detected

Protective Mechanisms

Hydroxyectoine exerts multiple protective effects on biological molecules and systems through several mechanisms:

Osmotic Protection

As a compatible solute, hydroxyectoine helps cells maintain osmotic balance in high-salinity environments by accumulating intracellularly without disrupting cellular functions . This osmotic protection allows halophilic bacteria to thrive in hypersaline environments.

Thermal Protection

Hydroxyectoine stabilizes proteins and cellular structures against thermal denaturation, which explains the increased proportion of hydroxyectoine production at higher temperatures in halophilic bacteria . This thermal protection is significantly superior to that provided by ectoine.

Desiccation Protection

The glass-forming properties of hydroxyectoine create a protective matrix around biomolecules during drying, preventing denaturation and aggregation . Experiments with H. elongata demonstrated that cells with 75% hydroxyectoine content had a survival rate of nearly 30% after harsh drying conditions (3 hours at 45°C and 10 mbar), compared to only 4.7% for cells with 17% hydroxyectoine .

Protein Stabilization

As a chemical chaperone, hydroxyectoine prevents protein aggregation and maintains enzymatic activity under stress conditions . In experiments with lactate dehydrogenase (LDH), hydroxyectoine preserved approximately 70% of enzyme activity after 2 hours of drying at 60°C, while ectoine provided no protection under the same conditions .

Protective AgentResidual LDH Activity After 2hResidual LDH Activity After 4hResidual LDH Activity After 6h
Control (No Additive)≈5%≈2%<1%
Hydroxyectoine≈70%≈45%≈25%
Ectoine≈5%≈2%<1%
Sucrose≈58%≈50%≈45%
Trehalose≈83%≈75%≈65%

Applications in Biotechnology and Biomedicine

Hydroxyectoine has diverse applications across biotechnology and biomedicine:

Biotechnological Applications

Hydroxyectoine serves as:

  • A protein protectant during freeze-thawing, lyophilization, and storage

  • A membrane modulator that stabilizes lipid bilayers

  • A DNA protectant against degradation during storage and processing

  • A cryoprotective agent for cell preservation

  • An aid in wastewater treatment processes

The compound is particularly valuable for stabilizing antibodies during freeze-thaw cycles and preserving enzyme activity during lyophilization . For example, hydroxyectoine enables retention of 80% activity for lactate dehydrogenase and phosphofructokinase after lyophilization when added at 1 M concentration .

Biomedical Applications

In medicine, hydroxyectoine functions as:

  • A dermatoprotectant against environmental stressors

  • An anti-inflammatory agent with therapeutic potential

  • A compound for treating respiratory diseases

  • An agent for managing hypersensitivity conditions

Research has demonstrated its effectiveness as a novel anti-inflammatory compound with a special focus on inflammatory bowel disease and lung inflammation . It also protects manganese-depleted photosystem II against photoinhibition by acting as a source of electrons .

Comparison with Other Compatible Solutes

Hydroxyectoine offers several advantages over other compatible solutes:

Despite their structural similarity, hydroxyectoine exhibits superior protective effects compared to ectoine, particularly in desiccation protection and thermal stability . This superiority stems from hydroxyectoine's higher glass transition temperature and better glass-forming properties.

When compared with disaccharides like trehalose and sucrose—traditional benchmark glass-formers—hydroxyectoine's protective effects during desiccation are competitive. After 2 hours of drying at 60°C, hydroxyectoine preserved approximately 70% of LDH activity, compared to 58% for sucrose and 83% for trehalose .

Unlike ectoine, which fails to protect proteins during high-temperature desiccation (above its Tg of 47°C), hydroxyectoine remains effective at temperatures up to its Tg of 87°C . This makes hydroxyectoine particularly valuable for applications requiring both desiccation protection and thermal stability.

Current Research and Future Perspectives

Current research on hydroxyectoine focuses on:

Production optimization through strain engineering, bioprocess development, and metabolic pathway enhancement has made significant progress. Heterologous expression in E. coli has achieved productivity exceeding previous records without requiring additional pathway engineering .

Mechanism elucidation continues to provide deeper insights into hydroxyectoine's protective effects at the molecular level. ESR and FTIR studies have revealed important details about hydrogen bonding networks and molecular mobility in hydroxyectoine glasses .

Novel applications are being explored across various fields, including drug delivery, vaccine stabilization, and nanobiotechnology. The compound's ability to form stable glasses makes it promising for preserving bioactive molecules in extreme conditions.

Therapeutic development is investigating hydroxyectoine's potential for treating inflammatory conditions, respiratory diseases, and neurodegenerative disorders . Its natural origin and biocompatibility make it attractive for pharmaceutical applications.

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